molecular formula C26H24Cl2P2Pd B1278890 [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) CAS No. 19978-61-1

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

Cat. No. B1278890
CAS RN: 19978-61-1
M. Wt: 575.7 g/mol
InChI Key: LDJXFZUGZASGIW-UHFFFAOYSA-L
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Description

“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” (PdCl2(dppe)) is a chemical compound with the linear formula [(C6H5)2PCH2CH2P(C6H5)2]PdCl2 . It is a precatalyst used in the production of acrylic acid sodium salt via coupling of CO2 with ethene .


Molecular Structure Analysis

The molecular structure of “[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is represented by the SMILES string Cl[Pd]Cl.C(CP(c1ccccc1)c2ccccc2)P(c3ccccc3)c4ccccc4 . The InChI key for this compound is LDJXFZUGZASGIW-UHFFFAOYSA-L .


Chemical Reactions Analysis

“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is a precatalyst used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is a very pale yellow to yellow crystalline powder . It has a molecular weight of 575.74 . This compound is moisture sensitive and should be stored under inert gas, at ambient temperatures, and protected from moisture .

Scientific Research Applications

Coordination Chemistry

PdCl2(dppe) is a bidendate ligand used in coordination chemistry to prepare metal complexes . It forms complexes with various metals, which can be used in a variety of chemical reactions.

Allylic Alkylation

PdCl2(dppe) is involved in the metal-catalyzed allylic alkylation . This process involves the transfer of an alkyl group from an allylic compound to a nucleophile, which is a key step in many organic synthesis reactions.

Decarboxylation of Allylic Esters

Another application of PdCl2(dppe) is in the decarboxylation of allylic esters . This reaction involves the removal of a carboxyl group from an ester, resulting in the formation of a new carbon-carbon bond.

1,3-Diene Synthesis

PdCl2(dppe) is also used in 1,3-diene synthesis . Dienes are organic compounds that contain two double bonds, and they are important building blocks in organic chemistry.

Cycloaddition Reactions

Cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated precursors, are another area where PdCl2(dppe) finds use .

Carbonylation Reactions

Finally, PdCl2(dppe) is used in carbonylation reactions . These reactions involve the addition of a carbonyl group (C=O) to a molecule, and they are a key step in the synthesis of many types of organic compounds.

Safety And Hazards

“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation as well as serious eye irritation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJXFZUGZASGIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454105
Record name Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

CAS RN

19978-61-1
Record name Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis-(diphenylphosphino)ethanepalladium(II)dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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